
Aclucinomycin A
Descripción general
Descripción
Aclucinomycin A is a member of the actinomycin family of antibiotics, which are known for their potent antibacterial and anticancer properties. This compound is produced by certain strains of the bacterium Streptomyces. This compound is characterized by its unique structure, which includes a phenoxazine core and cyclic peptides. It has been studied extensively for its ability to inhibit the growth of various cancer cells and bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aclucinomycin A is typically isolated from the fermentation broth of Streptomyces species. The production process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Streptomyces cultures are grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then processed to extract and purify this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Polyketide Backbone Assembly
ACM-A is synthesized via a type II polyketide synthase (PKS) system using propionyl-CoA as the starter unit and nine malonyl-CoA molecules as extenders. Key steps include:
-
Chain elongation : Malonyl-CoA units are iteratively added by a minimal PKS (AknE2, AknD, AknF) to form a linear polyketide intermediate .
-
Cyclization : The linear chain undergoes three cyclization steps catalyzed by AknW and AknH , forming the tetracyclic aglycone aklavinone .
-
Reduction and aromatization : NADPH-dependent reductase AknA and aromatase AknE1 convert intermediates into 12-deoxyaklanoate , which is oxidized by monooxygenase AknX to yield aklanonate .
Key Enzymes in Polyketide Assembly
Enzyme | Function | Substrate/Product |
---|---|---|
AknE2 | Chain elongation (ketosynthase) | Malonyl-CoA → Polyketide chain |
AknW | Cyclization (second and third rings) | Linear intermediate → 12-deoxyalkalonic acid |
AknH | Aldol condensation (fourth ring) | Aklanonate → Aklaviketone |
AknU | Reduction (7-oxo to hydroxyl) | Aklaviketone → Aklavinone |
Glycosylation and Sugar Modification
The aglycone aklavinone is decorated with three deoxysugars:
-
L-rhodosamine (first sugar) and 2-deoxy-L-fucose (second sugar) are attached by glycosyltransferase AknS , activated by AknT .
-
Rhodinose (third sugar) is added by AknK , an L-2-deoxyfucosyltransferase .
Oxidative Modifications by Aclacinomycin Oxidoreductase (AknOx)
AknOx, a bifunctional flavoenzyme, catalyzes the final two oxidation steps in ACM-A biosynthesis :
-
First reaction : Oxidation of rhodinose (terminal sugar) to cinerulose A (C4 hydroxyl → keto group).
-
Mechanism : Tyr-450 abstracts a proton, enabling hydride transfer to FAD.
-
-
Second reaction : Desaturation of cinerulose A to L-aculose (C2–C3 double bond formation).
AknOx Catalytic Features
Feature | Detail |
---|---|
Cofactor | Bicovalently bound FAD (8α-Nδ1-histidyl, 6-S-cysteinyl) |
Oxygen dependence | Molecular oxygen reoxidizes FAD, producing H₂O₂ |
Structural motif | Member of the p-cresol methylhydroxylase (PCMH) superfamily |
Biochemical Interactions
ACM-A stabilizes topoisomerase I covalent complexes , inhibiting DNA relegation (IC₅₀ ~1 μM) . Unlike camptothecin, ACM-A also inhibits topoisomerase II, making it a dual-targeting agent .
Aplicaciones Científicas De Investigación
Aclucinomycin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.
Mecanismo De Acción
Aclucinomycin A exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the transcription process, preventing the production of essential proteins and ultimately leading to cell death. The compound specifically targets the DNA of rapidly dividing cells, making it effective against cancer cells and certain bacteria. The phenoxazine core intercalates into the DNA helix, while the cyclic peptides stabilize the complex, enhancing its inhibitory effects.
Comparación Con Compuestos Similares
Actinomycin D: Another member of the actinomycin family, known for its use in cancer chemotherapy.
Actinomycin X2: A structurally similar compound with potent antibacterial activity.
Actinomycin V: Known for its effectiveness against drug-resistant bacteria.
Uniqueness of Aclucinomycin A: this compound is unique due to its specific structure and the presence of distinct functional groups that confer unique biological activities. Compared to other actinomycins, this compound has shown a broader spectrum of activity and higher potency in certain applications, making it a valuable compound for research and therapeutic use.
Actividad Biológica
Aclacinomycin A primarily functions as an inhibitor of topoisomerases I and II , enzymes crucial for DNA replication and transcription. By interfering with these enzymes, ACM induces DNA damage, leading to apoptosis in cancer cells. The compound has demonstrated significant cytotoxicity across various cancer cell lines:
- IC50 Values :
In addition to inducing apoptosis, ACM activates caspases (specifically caspase-3 and caspase-8), which are pivotal in the apoptotic pathway. Prolonged exposure can lead to necrosis, indicating a dose-dependent response to treatment duration .
Phase I Trials
A Phase I clinical trial assessed the safety and pharmacokinetics of ACL administered via a 15-minute intravenous infusion in patients with advanced solid tumors. The trial included 20 participants and evaluated four dosage levels ranging from 40 to 100 mg/m² . Key findings include:
- Toxicity : Myelotoxicity was dose-limiting at doses of 85 mg/m² and above. Other reported toxicities included moderate to severe nausea and vomiting, with no significant cardiac or renal toxicities observed .
- Response Rates : Two partial responses were noted among participants, demonstrating potential efficacy .
Comparison with Other Anthracyclines
Compared to traditional anthracyclines like doxorubicin, ACM exhibits reduced cardiotoxicity and alopecia, making it a favorable option for patients requiring chemotherapy .
Biological Activity in Cancer Models
Recent studies have explored the biological activity of ACM derivatives, such as N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A, which inhibit farnesyl transferase (FTase) activity—an essential process for the post-translational modification of proteins like H-Ras involved in cell migration. The IC50 values for these derivatives were found to be:
Compound | IC50 (μM) |
---|---|
N-benzyl-aclacinomycin A | 0.86 |
N-allyl-aclacinomycin A | 2.93 |
These derivatives effectively blocked EGF-induced migration of A431 cells by inhibiting H-Ras farnesylation, suggesting potential applications in preventing cancer metastasis .
Efficacy in Specific Cancers
- Acute Myeloid Leukemia (AML) : Clinical studies indicate a complete response rate of approximately 30% in AML patients treated with ACM, highlighting its effectiveness against hematological malignancies .
- Combination Therapy : Research has shown that combining ACM with doxorubicin enhances the cytotoxic effects against drug-resistant K562 cells by increasing intranuclear concentrations of doxorubicin without additional toxicity .
Propiedades
Número CAS |
79617-46-2 |
---|---|
Fórmula molecular |
C42H53NO15 |
Peso molecular |
811.9 g/mol |
Nombre IUPAC |
methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1 |
Clave InChI |
USZYSDMBJDPRIF-XCKHQVGJSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Key on ui other cas no. |
57576-44-0 |
Pictogramas |
Acute Toxic |
Sinónimos |
Aclacin Aclacinomycin A Aclaplastin Aclarubicin MA 144A1 MA-144A1 MA144A1 NSC 208734 NSC-208734 NSC208734 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.